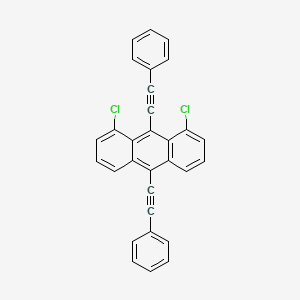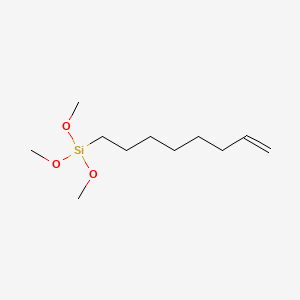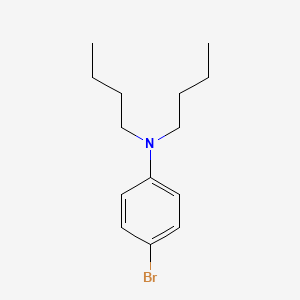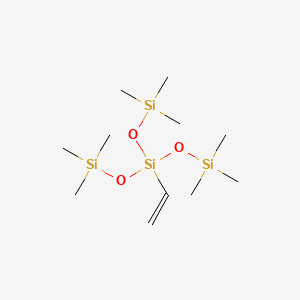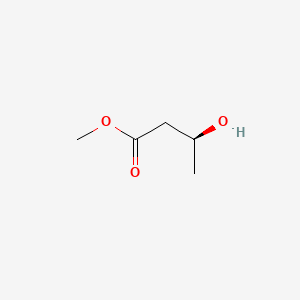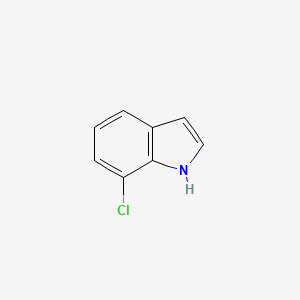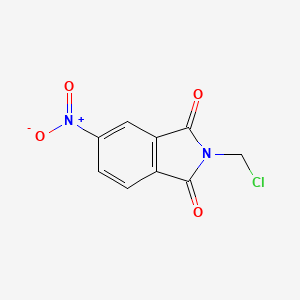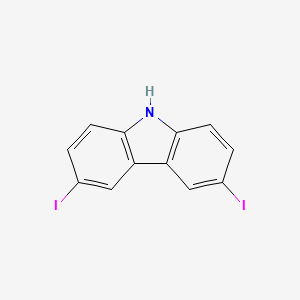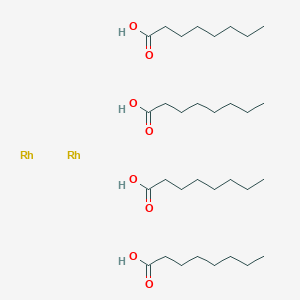
Rhodium(II) Octanoate Dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodium(II) Octanoate Dimer: is a coordination compound with the chemical formula ([ [CH_3(CH_2)_6CO_2]_2Rh]_2)Dirhodium Tetraoctanoate . This compound is notable for its green to dark green crystalline appearance and is primarily used as a homogeneous catalyst in various organic reactions.
Mecanismo De Acción
Target of Action
Rhodium(II) Octanoate Dimer, also known as Dirhodium tetraoctanoate , is primarily used as a catalyst in chemical reactions . Its primary target is the C-H bond in organic compounds . The compound’s role is to facilitate the activation of these bonds, enabling further chemical transformations .
Mode of Action
The this compound operates through a mechanism known as C-H Activation . This process involves the cleavage of a carbon-hydrogen bond and the formation of a new bond with the rhodium atom . The dimer acts as a binuclear rhodium complex, effectively catalyzing small and medium-ring formation .
Result of Action
The primary result of this compound’s action is the activation of C-H bonds . This activation allows for the formation of new bonds and the synthesis of complex organic molecules . In the context of synthetic chemistry, this can lead to the creation of new compounds with potential applications in various fields, including pharmaceuticals, materials science, and more.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable under room temperature . It is soluble in hot alcohol, dichloromethane, toluene, and acetic acid , which can be leveraged to control its reactivity in different reaction environments. Furthermore, it is recommended to store the compound in a cool, dark place to maintain its stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The preparation of Rhodium(II) Octanoate Dimer typically involves the reaction of rhodium hydroxide with octanoic acid. The process includes the following steps :
Reaction with Octanoic Acid: Rhodium hydroxide is added to octanoic acid and heated to a temperature range of 90-110°C using an oil bath. The reaction is allowed to proceed for 4-8 hours.
Dissolution and pH Adjustment: After the reaction, ethyl alcohol is added to dissolve the product. The pH is then adjusted to 8-11 using a sodium hydroxide ethanol solution.
Filtration and Concentration: The solution is filtered, and the filtrate is heated and concentrated.
Cooling and Solid Separation: The concentrated solution is cooled to precipitate the green solid, which is then vacuum dried to obtain the final product.
Industrial Production Methods:
The industrial production of this compound follows a similar process but is optimized for higher yield and purity. The method ensures minimal pollution and achieves a yield greater than 98% with a purity exceeding 99% .
Análisis De Reacciones Químicas
Types of Reactions:
Rhodium(II) Octanoate Dimer is involved in various types of chemical reactions, including:
Cyclopropanation: It acts as a catalyst in the cyclopropanation of alkenes.
C-H Activation: It facilitates the activation of carbon-hydrogen bonds, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Cyclopropanation: Typically involves diazo compounds as reagents under mild conditions.
C-H Activation: Often requires the presence of molecular sieves and solvents like dichloroethane.
Major Products:
Cyclopropanation: Produces cyclopropane derivatives.
C-H Activation: Results in functionalized organic compounds with new C-C or C-heteroatom bonds.
Aplicaciones Científicas De Investigación
Rhodium(II) Octanoate Dimer has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in cyclopropanation and C-H activation reactions.
Biology: Employed in the study of enzyme mimetics and biomimetic catalysis.
Medicine: Investigated for its potential in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Comparación Con Compuestos Similares
- Rhodium(II) Acetate Dimer
- Rhodium(II) Trifluoroacetate Dimer
- Rhodium(II) Trimethylacetate Dimer
Comparison:
- Rhodium(II) Acetate Dimer: Similar in structure but uses acetate ligands instead of octanoate. It is also used in cyclopropanation and C-H activation reactions .
- Rhodium(II) Trifluoroacetate Dimer: Contains trifluoroacetate ligands, offering different reactivity and selectivity in catalytic processes .
- Rhodium(II) Trimethylacetate Dimer: Features trimethylacetate ligands, providing unique steric and electronic properties .
Uniqueness:
Rhodium(II) Octanoate Dimer is unique due to its longer alkyl chain ligands, which can influence the solubility and reactivity of the compound in organic solvents. This makes it particularly suitable for specific catalytic applications where other rhodium dimers may not perform as effectively .
Propiedades
Número CAS |
73482-96-9 |
|---|---|
Fórmula molecular |
C32H64O8Rh2 |
Peso molecular |
782.7 g/mol |
Nombre IUPAC |
octanoic acid;rhodium |
InChI |
InChI=1S/4C8H16O2.2Rh/c4*1-2-3-4-5-6-7-8(9)10;;/h4*2-7H2,1H3,(H,9,10);; |
Clave InChI |
MKDJIADBNUOBJH-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Rh].[Rh] |
SMILES canónico |
CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Rh].[Rh] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


